molecular formula C15H16N2O4S B10983566 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

Cat. No.: B10983566
M. Wt: 320.4 g/mol
InChI Key: HSVRTXMQAHDLTH-UHFFFAOYSA-N
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Description

H9NO3. It is a derivative of β-alanine, an amino acid involved in various physiological processes. The compound features an acetyl group attached to the β-alanine backbone, along with a thiazole ring substituted by a 4-methoxyphenyl group .

Preparation Methods

Synthesis Routes: Several synthetic routes exist for N-acetyl-β-alanine. One common method involves the reaction of β-alanine with acetic anhydride, resulting in acetylation of the amino group. The thiazole ring can be introduced via condensation reactions with appropriate thioamides. Alternatively, direct acetylation of β-alanine using acetyl chloride or acetic anhydride can yield the desired compound .

Industrial Production: While industrial-scale production methods are less common, N-acetyl-β-alanine can be synthesized using similar principles. Optimization of reaction conditions, purification steps, and scalability are essential for large-scale production.

Chemical Reactions Analysis

Reactivity: N-acetyl-β-alanine undergoes various chemical reactions:

    Hydrolysis: The amide bond between the acetyl group and β-alanine can be hydrolyzed, yielding acetate and β-alanine.

    Acetylation: The amino group of β-alanine can react with acetylating agents to form N-acetyl-β-alanine.

    Thiazole Modifications: The thiazole ring may participate in substitution reactions or cyclizations.

Common Reagents and Conditions:
  • Acetic anhydride or acetyl chloride for acetylation.
  • Thioamides for thiazole ring formation.
  • Acidic or basic conditions for hydrolysis.

Major Products: The primary products are N-acetyl-β-alanine itself and its hydrolysis products.

Scientific Research Applications

N-acetyl-β-alanine finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role in cellular metabolism and neurotransmitter modulation.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of N-acetyl-β-alanine’s effects remains an area of ongoing research. It may interact with cellular pathways related to neurotransmission, energy metabolism, or antioxidant defense systems.

Comparison with Similar Compounds

N-acetyl-β-alanine stands out due to its unique combination of an acetyl group, thiazole ring, and β-alanine backbone. Similar compounds include β-alanine, acetyl-β-alanine, and other thiazole derivatives.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H16N2O4S/c1-21-12-4-2-10(3-5-12)15-17-11(9-22-15)8-13(18)16-7-6-14(19)20/h2-5,9H,6-8H2,1H3,(H,16,18)(H,19,20)

InChI Key

HSVRTXMQAHDLTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC(=O)O

Origin of Product

United States

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